N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, phenyl, methoxyphenyl, isoxazolo, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to maximize efficiency through the use of catalysts and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N4-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other pyrazole and isoxazole derivatives.
N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H23N5O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-15-13-16(2)31(29-15)20-9-7-19(8-10-20)27-25(32)22-14-23(18-5-11-21(33-4)12-6-18)28-26-24(22)17(3)30-34-26/h5-14H,1-4H3,(H,27,32) |
InChI Key |
IAXBIVJVYFMJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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